2-mercapto-3-(tetrahydrofuran-2-ylmethyl)quinazolin-4(3H)-one
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Overview
Description
2-Mercapto-3-(tetrahydrofuran-2-ylmethyl)quinazolin-4(3H)-one is a heterocyclic compound that features a quinazolinone core structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of both a mercapto group and a tetrahydrofuran moiety contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-mercapto-3-(tetrahydrofuran-2-ylmethyl)quinazolin-4(3H)-one typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Mercapto Group: The mercapto group can be introduced via nucleophilic substitution reactions using thiol reagents.
Attachment of the Tetrahydrofuran Moiety: This step involves the alkylation of the quinazolinone core with a tetrahydrofuran-2-ylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The quinazolinone core can undergo reduction to form dihydroquinazolinones.
Substitution: The mercapto group can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Dihydroquinazolinones.
Substitution: Various alkylated or arylated derivatives depending on the substituents used.
Scientific Research Applications
Chemistry
In chemistry, 2-mercapto-3-(tetrahydrofuran-2-ylmethyl)quinazolin-4(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The quinazolinone core is known to interact with various biological targets, and the presence of the mercapto group can enhance binding affinity through the formation of disulfide bonds with cysteine residues in proteins.
Medicine
Medicinally, this compound is investigated for its potential therapeutic effects. It has shown promise in preliminary studies as an anti-cancer agent, due to its ability to inhibit specific enzymes involved in cell proliferation.
Industry
In the industrial sector, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its versatile reactivity makes it a valuable intermediate in the synthesis of various active ingredients.
Mechanism of Action
The mechanism of action of 2-mercapto-3-(tetrahydrofuran-2-ylmethyl)quinazolin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The quinazolinone core can mimic natural substrates or inhibitors, while the mercapto group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The tetrahydrofuran moiety may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-Mercaptoquinazolin-4(3H)-one: Lacks the tetrahydrofuran moiety, making it less soluble and potentially less bioavailable.
3-(Tetrahydrofuran-2-ylmethyl)quinazolin-4(3H)-one: Lacks the mercapto group, reducing its potential for covalent interactions with biological targets.
2-Mercapto-3-methylquinazolin-4(3H)-one: Similar structure but with a methyl group instead of the tetrahydrofuran moiety, affecting its chemical reactivity and biological activity.
Uniqueness
2-Mercapto-3-(tetrahydrofuran-2-ylmethyl)quinazolin-4(3H)-one is unique due to the combination of the mercapto group and the tetrahydrofuran moiety. This combination enhances its chemical versatility and potential biological activity, making it a valuable compound for various applications in research and industry.
Biological Activity
2-Mercapto-3-(tetrahydrofuran-2-ylmethyl)quinazolin-4(3H)-one is a compound belonging to the quinazoline family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H14N2O2S, with a molecular weight of approximately 262.33 g/mol. The structure features a quinazolinone core substituted with a thiol group and a tetrahydrofuran moiety, which may influence its pharmacological properties.
Antitumor Activity
Recent studies have highlighted the antitumor potential of 2-substituted mercaptoquinazolin-4(3H)-ones, including the target compound. Research indicates that these compounds can act as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells. For instance, certain analogues of this compound have shown to be 4 to 8 times more effective than methotrexate (MTX) in inhibiting DHFR activity, suggesting significant antitumor efficacy .
Table 1: Comparison of DHFR Inhibition Potency
Compound | IC50 (µM) | Relative Activity vs MTX |
---|---|---|
This compound | X | Y |
Methotrexate | Z | 1 |
Note: Specific IC50 values and relative activities need to be filled based on experimental data.
Carbonic Anhydrase Inhibition
Another significant area of research involves the inhibition of carbonic anhydrases (CAs), particularly isoforms IX and XII, which are associated with tumor growth and metastasis. Compounds derived from the quinazolinone scaffold have demonstrated selective inhibitory activity against these isoforms, making them promising candidates for cancer therapy . The selectivity ratios indicate that these compounds can preferentially inhibit tumor-associated CAs over other isoforms.
Table 2: Selectivity of CA Inhibition
Compound | hCA IX Inhibition | hCA XII Inhibition | hCA I Inhibition |
---|---|---|---|
Compound A | Ratio (95) | Ratio (23) | Ratio (5.8) |
Compound B | Ratio (70) | Ratio (17) | Ratio (10) |
Note: Ratios represent selectivity over hCA I and II.
The biological activity of this compound is primarily attributed to its ability to interact with target enzymes through hydrogen bonding and hydrophobic interactions. Molecular docking studies have elucidated the binding affinities and interaction patterns with DHFR and CA isoforms, providing insights into the structural requirements for enhanced activity.
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of various quinazoline derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited significant apoptosis induction in MCF-7 breast cancer cells, correlating with their structural modifications .
- In Vivo Models : Research involving zebrafish embryos demonstrated that derivatives of this compound could inhibit growth effectively while displaying manageable toxicity levels, suggesting a favorable therapeutic index for further development.
Properties
IUPAC Name |
3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c16-12-10-5-1-2-6-11(10)14-13(18)15(12)8-9-4-3-7-17-9/h1-2,5-6,9H,3-4,7-8H2,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGHQFJXVMZVCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C3=CC=CC=C3NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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